molecular formula C12H8N3NaO5 B12726944 4-((2,4-Dinitrophenyl)amino)phenol, sodium salt CAS No. 72138-92-2

4-((2,4-Dinitrophenyl)amino)phenol, sodium salt

Cat. No.: B12726944
CAS No.: 72138-92-2
M. Wt: 297.20 g/mol
InChI Key: DLZDTVDZZJSFLY-UHFFFAOYSA-M
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Description

4-((2,4-Dinitrophenyl)amino)phenol, sodium salt is an organic compound with the molecular formula C12H8N3O5Na. It is a derivative of phenol and is characterized by the presence of a dinitrophenyl group attached to an amino group, which is further connected to a phenol ring. This compound is known for its vibrant yellow color and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Dinitrophenyl)amino)phenol, sodium salt typically involves the nitration of phenol to produce 2,4-dinitrophenol, followed by the reaction with aniline to form 4-((2,4-Dinitrophenyl)amino)phenol. The final step involves the neutralization of the phenol derivative with sodium hydroxide to form the sodium salt.

    Nitration of Phenol: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2,4-dinitrophenol.

    Reaction with Aniline: 2,4-dinitrophenol is then reacted with aniline under controlled conditions to form 4-((2,4-Dinitrophenyl)amino)phenol.

    Formation of Sodium Salt: The resulting compound is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Dinitrophenyl)amino)phenol, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Produces nitro derivatives.

    Reduction: Produces amino derivatives.

    Substitution: Produces substituted phenol derivatives.

Scientific Research Applications

4-((2,4-Dinitrophenyl)amino)phenol, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in biochemical assays and as a staining agent.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

    Oxidative Phosphorylation Uncoupling: Similar to 2,4-dinitrophenol, it can uncouple oxidative phosphorylation, leading to increased metabolic rate and heat production.

    Molecular Targets: Targets include mitochondrial proteins involved in energy production pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: A closely related compound with similar properties but different applications.

    4-Amino-2,4-dinitrophenol: Another related compound with distinct chemical behavior.

Uniqueness

4-((2,4-Dinitrophenyl)amino)phenol, sodium salt is unique due to its specific structural features and the presence of both nitro and amino groups, which confer distinct chemical reactivity and applications.

Properties

CAS No.

72138-92-2

Molecular Formula

C12H8N3NaO5

Molecular Weight

297.20 g/mol

IUPAC Name

sodium;4-(2,4-dinitroanilino)phenolate

InChI

InChI=1S/C12H9N3O5.Na/c16-10-4-1-8(2-5-10)13-11-6-3-9(14(17)18)7-12(11)15(19)20;/h1-7,13,16H;/q;+1/p-1

InChI Key

DLZDTVDZZJSFLY-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[O-].[Na+]

Origin of Product

United States

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